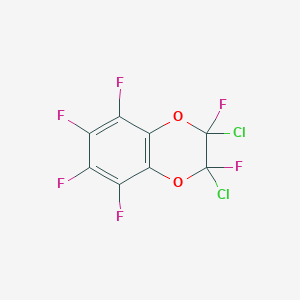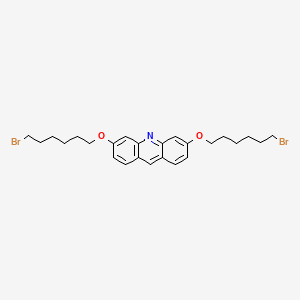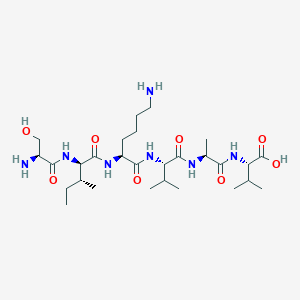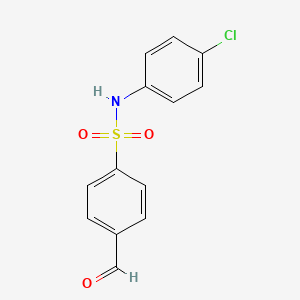![molecular formula C11H11F2NO4 B12531745 {[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid CAS No. 834911-80-7](/img/structure/B12531745.png)
{[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of {[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid typically involves multiple steps, starting with the preparation of the difluorophenyl acetamide intermediate. This intermediate is then reacted with methoxyacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Chemical Reactions Analysis
{[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a biochemical probe. In medicine, it is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Industrially, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of {[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group is known to interact with various enzymes and receptors, modulating their activity. The acetamido group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
{[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid can be compared with similar compounds such as acetic acid, [[(3,5-difluorophenyl)acetyl]amino]methoxy- and 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid. These compounds share structural similarities but differ in their chemical properties and applications. The presence of the difluorophenyl group in this compound imparts unique reactivity and biological activity, distinguishing it from other related compounds .
Properties
CAS No. |
834911-80-7 |
|---|---|
Molecular Formula |
C11H11F2NO4 |
Molecular Weight |
259.21 g/mol |
IUPAC Name |
2-[[[2-(3,5-difluorophenyl)acetyl]amino]methoxy]acetic acid |
InChI |
InChI=1S/C11H11F2NO4/c12-8-1-7(2-9(13)4-8)3-10(15)14-6-18-5-11(16)17/h1-2,4H,3,5-6H2,(H,14,15)(H,16,17) |
InChI Key |
WGDQWGQENLOZHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC(=O)NCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-Chloro-4-(dimethylamino)phenyl]guanidine;nitric acid](/img/structure/B12531669.png)
![4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531673.png)



![6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12531692.png)
![1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12531694.png)


![N-Butyl-N-[2-(butylamino)ethyl]methanethioamide](/img/structure/B12531699.png)


![5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12531710.png)
